molecular formula C16H16ClN3O3 B1139176 WHI-P180 hydrochloride

WHI-P180 hydrochloride

Cat. No.: B1139176
M. Wt: 333.77 g/mol
InChI Key: MJLLZROGIFJFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

WHI-P180 hydrochloride inhibits RET, KDR, and EGFR with IC50s of 5 nM, 66 nM, and 4 μM, respectively . This suggests that this compound interacts with these enzymes and proteins, potentially altering their function and the biochemical reactions they are involved in.

Cellular Effects

This compound is also an active inhibitor of IgE-mediated mast cell responses . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The elimination half-life of this compound in CD-1 mice (BALB/c mice) following i.v., i.p., or p.o. administration is less than 10 minutes . This suggests that this compound is rapidly cleared from the system, potentially limiting its long-term effects on cellular function.

Dosage Effects in Animal Models

When administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, this compound inhibits IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Given its role as a multi-kinase inhibitor, it is likely that it interacts with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Janex 3 hydrochloride involves the reaction of 4-(3-hydroxyphenyl)amino-6,7-dimethoxyquinazoline with hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of Janex 3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Janex 3 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Janex 3 hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: It is employed in research on cell signaling, particularly in studies involving RET, KDR, and EGFR kinases.

    Medicine: Janex 3 hydrochloride is investigated for its potential therapeutic applications in diseases such as cancer and autoimmune disorders.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Janex 3 hydrochloride exerts its effects by inhibiting the activity of multiple kinases, including RET, KDR, and EGFR. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these kinases, Janex 3 hydrochloride can modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLLZROGIFJFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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